2-(4-Aminophenoxy)ethanol
Overview
Description
2-(4-Aminophenoxy)ethanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol and ethanol, characterized by the presence of an amino group attached to the phenoxy ring
Biochemical Analysis
Biochemical Properties
2-(4-Aminophenoxy)ethanol plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and electrostatic interactions. One of the key enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes. The amino group in this compound can form hydrogen bonds with the active site of the enzyme, influencing its activity. Additionally, this compound can interact with proteins through its phenoxy group, which can engage in hydrophobic interactions with aromatic amino acids in protein structures .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic acinar cells, this compound can modulate calcium signaling pathways, leading to changes in cellular responses . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to this compound in in vitro studies has revealed that it can cause sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and enhancing cellular responses . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by alcohol dehydrogenase and aldehyde dehydrogenase . These enzymes catalyze the oxidation of this compound to its corresponding aldehyde and carboxylic acid derivatives. The compound can also interact with cytochrome P450 enzymes, influencing the metabolism of other compounds and affecting metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s phenoxy group allows it to accumulate in lipid-rich regions of cells, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound can localize to the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Aminophenoxy)ethanol can be synthesized through the reduction of 2-(4-nitrophenoxy)ethanol. The reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is conducted in methanol at room temperature, and the product is obtained with high yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the amino derivative from the nitro precursor.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
2-(4-Aminophenoxy)ethanol has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the functionalization of graphene nanoplatelets and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the phenoxy group can engage in π-π interactions. These interactions contribute to its reactivity and functionality in different applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the ether linkage.
4-(4-Aminophenoxy)-2,6-dimethylaniline: Contains additional methyl groups on the aromatic ring.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Contains a larger aromatic system with anthrone groups.
Uniqueness
2-(4-Aminophenoxy)ethanol is unique due to its combination of an amino group and an ether linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various advanced materials and pharmaceuticals.
Properties
IUPAC Name |
2-(4-aminophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCAKTIYISIAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31886-03-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminophenyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31886-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20214425 | |
Record name | 2-(4-Aminophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6421-88-1 | |
Record name | 4-(2-Hydroxyethoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6421-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Aminophenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006421881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Aminophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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